Cas no 2248256-97-3 (methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate)

Methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate is a fluorinated pyrazole derivative with a functionalized butanoate ester group. This compound is of interest in medicinal chemistry and agrochemical research due to its structural features, including the trifluoromethyl group, which enhances lipophilicity and metabolic stability. The presence of both an amino and ester moiety allows for further derivatization, making it a versatile intermediate in synthetic applications. Its pyrazole core is known for contributing to bioactivity, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s well-defined structure and reactive sites facilitate its use in targeted molecular design.
methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate structure
2248256-97-3 structure
Product Name:methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
CAS No:2248256-97-3
MF:C9H12F3N3O2
MW:251.20569229126
CID:6430013
PubChem ID:138046230
Update Time:2025-05-23

methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6497031
    • 2248256-97-3
    • methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
    • Inchi: 1S/C9H12F3N3O2/c1-17-8(16)6(13)3-2-5-4-14-15-7(5)9(10,11)12/h4,6H,2-3,13H2,1H3,(H,14,15)
    • InChI Key: QUYALJQDLJIPTN-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=NN1)CCC(C(=O)OC)N)(F)F

Computed Properties

  • Exact Mass: 251.08816112g/mol
  • Monoisotopic Mass: 251.08816112g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 81Ų

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Additional information on methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate

Methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate (CAS No. 2248256-97-3): A Comprehensive Overview

Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate (CAS No. 2248256-97-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, holds promise in various therapeutic applications, particularly in the realm of drug discovery and synthesis. The trifluoromethyl group and the pyrazole moiety are key structural features that contribute to its pharmacological potential, making it a subject of intense study among researchers.

The chemical structure of Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate consists of a butanoic acid derivative with an amino group at the second position and a pyrazole ring substituted with a trifluoromethyl group at the third position. This configuration imparts specific electronic and steric properties that are highly relevant in medicinal chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the pyrazole ring is known for its versatility in biological interactions, often serving as a scaffold for bioactive molecules.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing the pyrazole moiety. Pyrazole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The introduction of a trifluoromethyl group into the pyrazole framework further modulates its biological activity, making it an attractive candidate for drug development. Several studies have demonstrated the efficacy of such derivatives in inhibiting key enzymes and receptors involved in disease pathways.

Molecular modeling studies have been instrumental in understanding the binding interactions of Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate with biological targets. These studies suggest that the compound can effectively interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group plays a crucial role in these interactions by enhancing binding affinity and selectivity. This has led to the exploration of Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate as a lead compound for developing novel therapeutic agents.

The synthesis of Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative approaches in drug development.

In clinical research, Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate has shown promise as an intermediate in the synthesis of novel drugs targeting specific disease mechanisms. Preclinical studies have demonstrated its potential in modulating inflammatory pathways and inhibiting tumor growth. The compound's ability to interact with key biological targets makes it a valuable asset in drug discovery pipelines. Furthermore, its structural features offer opportunities for further derivatization to enhance pharmacological activity and reduce potential side effects.

The role of computational chemistry in optimizing Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate's pharmacokinetic properties cannot be overstated. By leveraging computational methods such as molecular dynamics simulations and quantum mechanics calculations, researchers can predict how the compound behaves within biological systems. This information is crucial for designing drugs that are not only effective but also safe and well-tolerated by patients. Computational studies have also helped identify potential metabolic pathways and degradation products, aiding in the development of more stable and bioavailable drug candidates.

The future prospects of Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate in pharmaceutical research are vast. Ongoing studies aim to explore its applications in treating neurodegenerative diseases, autoimmune disorders, and other chronic conditions. The compound's unique structural features make it a versatile tool for developing targeted therapies that address unmet medical needs. As research continues to uncover new therapeutic applications, Methyl 2-amino-4-[3-(trifluoromethyl-1H-pyrazol-4-yl)]butanoate is poised to play a significant role in shaping the future of medicine.

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